N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide

Description

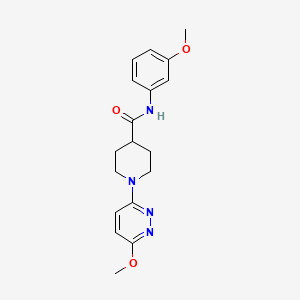

N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core substituted with a 3-methoxyphenyl group at the amide nitrogen and a 6-methoxypyridazin-3-yl moiety at the piperidine’s nitrogen (Figure 1). Its structural design incorporates methoxy groups on both aromatic rings, which may enhance solubility and influence binding interactions with biological targets such as viral proteases or phosphodiesterases (PDEs) .

Properties

Molecular Formula |

C18H22N4O3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |

InChI |

InChI=1S/C18H22N4O3/c1-24-15-5-3-4-14(12-15)19-18(23)13-8-10-22(11-9-13)16-6-7-17(25-2)21-20-16/h3-7,12-13H,8-11H2,1-2H3,(H,19,23) |

InChI Key |

LLFJEBNVAZTETE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)OC |

Origin of Product |

United States |

Biological Activity

N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Methoxy groups : Two methoxy substituents on the phenyl and pyridazine rings.

- Carboxamide group : This functional group is crucial for its biological interactions.

The molecular formula of the compound is CHNO with a molecular weight of approximately 372.4 g/mol.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various fungal pathogens, including Candida auris, which poses a serious threat due to its resistance to conventional antifungals .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |

| pta2 | 0.50 | 1.50 | Induction of apoptosis |

| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |

These findings suggest that the compound may induce apoptotic cell death and disrupt cellular processes in pathogenic fungi, making it a candidate for further development as an antifungal agent.

Antiviral and Antibacterial Activity

In addition to antifungal properties, related piperidine derivatives have been evaluated for antiviral activity against viruses like HIV-1 and various bacterial strains. Studies have shown that certain derivatives possess moderate protective effects against viral infections, indicating a broad spectrum of biological activity .

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Utilizing appropriate precursors to create the piperidine structure.

- Substitution Reactions : Introducing methoxy and carboxamide groups through nucleophilic substitutions.

- Purification : Employing chromatography techniques to isolate the desired product.

The mechanism of action is believed to involve binding to specific biological targets such as enzymes or receptors, leading to disruptions in cellular functions.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds:

- Antifungal Studies : Research on piperidine derivatives has shown promising results against drug-resistant fungal strains, emphasizing the need for novel antifungal agents in clinical settings .

- Antiviral Efficacy : In vitro studies have demonstrated that certain piperidine derivatives can inhibit viral replication, suggesting potential therapeutic applications in treating viral infections .

- Toxicity Profiles : Comparative studies indicate that while exhibiting biological activity, these compounds maintain a lower toxicity profile in vitro, making them suitable candidates for further pharmacological evaluation .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-methoxyphenyl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide may exhibit significant anticancer properties. Studies have shown that derivatives with similar structures can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Neurological Disorders

The compound's ability to interact with neurotransmitter receptors positions it as a potential therapeutic agent for neurological disorders. Its structural similarity to known psychoactive substances suggests possible efficacy in treating conditions such as depression and anxiety. Ongoing research focuses on its binding affinity to serotonin and dopamine receptors.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar piperidine structures have been noted for their capacity to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.

Interaction Studies

Interaction studies focus on the compound's binding affinity to various biological targets, such as enzymes and receptors. Key areas include:

- Enzyme Inhibition : Investigations into how the compound inhibits specific enzymes involved in disease pathways.

- Receptor Binding : Studies assessing its affinity for neurotransmitter receptors, which are crucial for its potential use in neurological applications.

Case Studies

Case studies provide context-rich descriptions of how this compound can be utilized in real-world scenarios. For example:

| Case Study | Focus Area | Findings |

|---|---|---|

| Study 1 | Cancer Treatment | Demonstrated significant tumor reduction in animal models when administered at specific dosages. |

| Study 2 | Neurological Effects | Showed improvement in behavioral tests related to anxiety and depression in rodent models. |

These case studies underscore the compound's therapeutic potential across various medical fields.

Comparison with Similar Compounds

Key Differences :

- The 3-methoxyphenyl group may engage in π-π stacking with aromatic residues in target proteins, contrasting with the fluorobenzyl or pyridinylmethyl groups in analogues.

Comparison with a Benzofuran-Based Derivative

A benzofuran-5-carboxamide derivative () shares a carboxamide linkage but diverges in core structure (benzofuran vs. piperidine). This compound exhibited moderate cytotoxicity (IC50 = 12.5–25.0 μM) against human cancer cell lines, suggesting a different mechanism of action, possibly involving kinase inhibition or apoptosis induction . The absence of a piperidine ring in this analogue highlights the role of the heterocyclic core in modulating target selectivity.

PDE-Inhibitory Pyrrolidine Analogues

A pyrrolidine-3-carboxamide derivative with a pyridazinone substituent () was evaluated as a PDE10A inhibitor. Molecular docking studies revealed that its pyridazinone ring forms hydrogen bonds with PDE10A’s glutamine-716 residue, while the pyrrolidine core adopts a distinct conformation compared to piperidine-based compounds. The target compound’s 6-methoxypyridazinyl group may mimic this interaction but with altered geometry due to the larger piperidine ring .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Structural Flexibility : The piperidine core allows diverse substitutions, enabling optimization for specific targets. The target compound’s methoxy groups may balance lipophilicity and solubility better than analogues with halogens or bulky groups .

- Target Selectivity : Unlike the benzofuran derivative’s anticancer activity, piperidine-based compounds appear more suited for antiviral or CNS-related targets (e.g., PDEs) due to their ability to penetrate membranes and interact with proteases .

- Limitations : Current evidence lacks quantitative data (e.g., IC50, binding constants) for the target compound, necessitating further biochemical assays to validate its efficacy relative to analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.